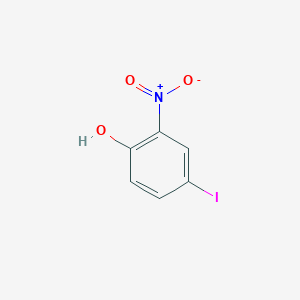

4-Iodo-2-nitrophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWDEIXKHGCDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176189 | |

| Record name | Phenol, 4-iodo-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21784-73-6 | |

| Record name | Phenol, 4-iodo-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021784736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-iodo-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Iodo-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-iodo-2-nitrophenol, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. As a substituted phenol, its unique electronic and structural features make it a versatile intermediate. This document, authored from the perspective of a Senior Application Scientist, aims to deliver not just procedural steps, but also the scientific rationale behind the methodologies, ensuring both reproducibility and a deeper understanding of the chemical processes involved.

Introduction and Significance

This compound is an aromatic compound featuring three key functional groups on a benzene ring: a hydroxyl group, a nitro group, and an iodine atom. This trifunctional nature makes it a highly useful intermediate in medicinal chemistry and materials science. The electron-withdrawing properties of the nitro group and the iodine atom, combined with the directing effects of the hydroxyl group, influence the reactivity of the aromatic ring, opening up diverse synthetic pathways. The iodine atom, in particular, serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of molecular fragments.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic iodination of 2-nitrophenol. The hydroxyl group is a strongly activating, ortho-, para- directing group, while the nitro group is a deactivating, meta- directing group. In the case of 2-nitrophenol, the para position to the hydroxyl group is vacant and is the most sterically accessible and electronically favorable site for electrophilic substitution.

Reaction Principle

The iodination of phenols can be accomplished using various iodinating agents. A common and effective method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, which generates the electrophilic iodine species in situ. Alternatively, iodine monochloride (ICl) can be used as a more potent source of electrophilic iodine. The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

Experimental Protocol

This protocol describes the synthesis of this compound from 2-nitrophenol using sodium iodide and sodium hypochlorite (bleach) as the iodinating system. This method is often preferred due to the ready availability and lower cost of the reagents.

Materials:

-

2-Nitrophenol

-

Sodium iodide (NaI)

-

Sodium hypochlorite (NaOCl, commercial bleach, ~6-8%)

-

Methanol

-

Hydrochloric acid (HCl), 2M

-

Sodium thiosulfate (Na₂S₂O₃)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

pH paper

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of 2-nitrophenol in 100 mL of methanol.

-

Addition of Iodide: To the stirred solution, add 6.0 g of sodium iodide. Stir until the sodium iodide is completely dissolved.

-

Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C.

-

Iodination: While maintaining the temperature between 0-5 °C, add 50 mL of sodium hypochlorite solution dropwise over a period of 30-45 minutes with vigorous stirring. The color of the reaction mixture will change.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: To quench the excess iodine, add a 10% aqueous solution of sodium thiosulfate until the dark color of the solution disappears.

-

Acidification: Slowly add 2M hydrochloric acid to the reaction mixture until the pH is acidic (pH 2-3), as indicated by pH paper. This will precipitate the product.

-

Isolation: Filter the precipitated solid using a Buchner funnel and wash with cold deionized water.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or toluene.

Causality Behind Experimental Choices

-

Choice of Iodinating Agent: The use of NaI and NaOCl provides a convenient in situ generation of electrophilic iodine. Hypochlorite oxidizes iodide to molecular iodine, which then participates in the electrophilic substitution.

-

Temperature Control: The reaction is performed at low temperatures (0-5 °C) to control the rate of reaction and minimize the formation of side products, such as di-iodinated species.

-

Quenching and Acidification: Sodium thiosulfate is a reducing agent that neutralizes any unreacted iodine. Acidification is necessary to protonate the phenoxide intermediate and precipitate the neutral this compound product, which is less soluble in acidic aqueous media.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are routinely employed.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₆H₄INO₃[1][2] |

| Molecular Weight | 265.01 g/mol [1] |

| Appearance | Yellow to brown solid |

| Melting Point | 92-95 °C |

Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the number and environment of the hydrogen atoms in the molecule. For this compound, the following signals are expected (in CDCl₃ or DMSO-d₆):

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.2 | d | ~2.5 |

| H-5 | ~7.8 | dd | ~9.0, 2.5 |

| H-6 | ~7.1 | d | ~9.0 |

| -OH | Variable | br s | - |

-

The downfield shift of H-3 is due to the strong deshielding effect of the adjacent nitro group.

-

The characteristic splitting patterns (doublet and doublet of doublets) arise from the coupling between the aromatic protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The expected chemical shifts for this compound are:

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (-OH) | ~155 |

| C-2 (-NO₂) | ~140 |

| C-3 | ~127 |

| C-4 (-I) | ~85 |

| C-5 | ~133 |

| C-6 | ~122 |

-

The carbon bearing the iodine (C-4) will appear significantly upfield due to the heavy atom effect of iodine.

-

The carbons attached to the electron-withdrawing nitro group (C-2) and the electron-donating hydroxyl group (C-1) will be downfield.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound include:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch | 3200-3500 | Broad, due to hydrogen bonding |

| C-H stretch (aromatic) | 3000-3100 | Sharp |

| N-O stretch (asymmetric) | 1520-1560 | Strong |

| N-O stretch (symmetric) | 1330-1370 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium to strong |

| C-O stretch | 1180-1250 | Strong |

| C-I stretch | 500-600 | Weak to medium |

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

-

Expected Molecular Ion (M⁺): m/z = 265

-

Isotopic Pattern: The presence of iodine will give a characteristic isotopic pattern for the molecular ion peak.

-

Fragmentation: Common fragmentation patterns may include the loss of the nitro group (-NO₂) and the hydroxyl group (-OH).

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[3][4][5] As with related nitrophenols and iodinated compounds, it is expected to be harmful if swallowed, inhaled, or in contact with skin.[3][4][5] It may cause skin and eye irritation.[3]

Personal Protective Equipment (PPE):

-

Safety goggles or face shield

-

Chemical-resistant gloves (e.g., nitrile)

-

Laboratory coat

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5]

-

Keep away from heat, sparks, and open flames.

-

Avoid generating dust.

Logical Relationships and Workflows

Synthesis and Purification Workflow

Caption: Synthesis and purification workflow for this compound.

Characterization Workflow

Caption: Characterization workflow for this compound.

Conclusion

This guide has detailed a reliable method for the synthesis of this compound and outlined the key analytical techniques for its comprehensive characterization. The provided protocols and explanations are intended to equip researchers with the necessary knowledge to produce and validate this important chemical intermediate. By understanding the underlying principles of the synthesis and characterization, scientists can confidently utilize this compound in their research and development endeavors.

References

Introduction: The Strategic Importance of 4-Iodo-2-nitrophenol in Synthesis

An In-depth Technical Guide to the Physicochemical Properties of 4-Iodo-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted phenolic compound of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional arrangement—a hydroxyl group, a nitro group, and an iodine atom on a benzene ring—provides a versatile scaffold for building more complex molecules. The electron-withdrawing nature of the nitro group acidifies the phenolic proton, while the iodine atom serves as an excellent leaving group or a handle for cross-coupling reactions. This guide offers a comprehensive exploration of the core physicochemical properties of this compound, providing both established data and field-proven experimental protocols to empower researchers in its application. A thorough understanding of these properties is paramount for optimizing reaction conditions, developing robust analytical methods, and ensuring safe handling.

Chemical Identity and Molecular Structure

This compound is systematically identified by its IUPAC name, CAS registry number, and molecular formula. These identifiers are crucial for unambiguous documentation and procurement in a research and development setting.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 21784-73-6 | [1][2][3] |

| Molecular Formula | C₆H₄INO₃ | [1][3] |

| Molecular Weight | 265.01 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C=C1I)--INVALID-LINK--[O-])O | [1] |

| InChIKey | RHWDEIXKHGCDOG-UHFFFAOYSA-N | [1][3] |

The spatial arrangement of the functional groups is key to the molecule's reactivity and physical characteristics. The ortho-nitro group can form an intramolecular hydrogen bond with the phenolic hydroxyl group, which influences its acidity, solubility, and spectroscopic behavior.

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are fundamental for designing experimental procedures, including purification and formulation. The data presented here are a combination of reported values and computationally predicted properties, which offer a reliable baseline for laboratory work.

| Property | Value | Reference |

| Appearance | Not specified, likely a crystalline solid. | |

| Melting Point | 80-81 °C | [2] |

| Boiling Point | 296.4 ± 25.0 °C (Predicted) | [2] |

| Density | 2.176 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 6.26 ± 0.14 (Predicted) | [2] |

Solubility Profile: A Practical Assessment

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

This protocol provides a robust method for quantifying the solubility of this compound in various solvents. The principle relies on creating a saturated solution and then measuring the concentration of the dissolved solute.

Causality Behind Experimental Choices:

-

Shake-Flask Method: This is the gold-standard method for solubility determination due to its simplicity and reliability in achieving thermodynamic equilibrium.

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is crucial for reproducibility.

-

HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is chosen for its high sensitivity, specificity, and accuracy in quantifying analyte concentration in a complex matrix.

Caption: Workflow for solubility determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, DMSO, acetonitrile). An excess is confirmed by the presence of undissolved solid.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: After 24 hours, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter (compatible with the solvent) to remove any suspended microparticles.

-

Quantification: Prepare a series of dilutions of the filtrate. Analyze these dilutions using a pre-validated HPLC-UV method at a suitable wavelength (e.g., the λmax of the compound).

-

Calculation: Determine the concentration of this compound in the filtrate by comparing its peak area to a standard curve prepared with known concentrations of the compound.

Acidity and pKa

The pKa is a measure of the acidity of the phenolic proton. The presence of a strong electron-withdrawing nitro group ortho to the hydroxyl group significantly increases its acidity compared to phenol (pKa ≈ 10). The predicted pKa of ~6.26 indicates that this compound is a moderately weak acid.[2] This property is critical for designing extraction procedures, predicting its charge state at physiological pH, and understanding its potential to act as a hydrogen bond donor.

Spectroscopic Profile

Spectroscopic analysis is indispensable for structure confirmation and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with chemical shifts and coupling patterns dictated by the substituents. The phenolic proton may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display six unique signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups.[1]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected peaks include a broad O-H stretch for the phenol, characteristic N-O stretching vibrations for the nitro group, and C=C stretching for the aromatic ring.[1]

-

UV-Visible (UV-Vis) Spectroscopy: Nitrophenols are known to have strong UV absorbance that is highly pH-dependent.[6] In acidic to neutral solution, it exists in its protonated form. In an alkaline medium, deprotonation to the phenolate ion results in a bathochromic (red) shift, often leading to a visible yellow color, a property that makes related compounds useful as pH indicators.[6][7]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. The presence of iodine would give a characteristic isotopic pattern.[1]

Protocol: General Procedure for Acquiring Spectroscopic Data

Rationale: Standardized sample preparation is key to obtaining high-quality, reproducible spectra. The choice of solvent is critical to avoid signal overlap and ensure sufficient solubility.

-

NMR Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Filter the solution into a standard 5 mm NMR tube.

-

IR Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer and acquire the spectrum.

-

UV-Vis Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., ethanol or methanol). Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 AU to ensure linearity.

-

Acquisition: Run the samples on the respective spectrometers using standard acquisition parameters.[8]

Stability and Handling

Chemical Stability: Substituted nitrophenols should be stored in a cool, dry, well-ventilated area, protected from light.[2][9] Some related compounds are noted to be air or light-sensitive.[10] Incompatible materials include strong oxidizing agents.[10]

Safety and Handling: this compound is classified with several GHS hazard statements, indicating it requires careful handling.

-

H302: Harmful if swallowed [1]

-

H315: Causes skin irritation [1]

-

H319: Causes serious eye irritation [1]

-

H335: May cause respiratory irritation [1]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Handle in a chemical fume hood to avoid inhalation of dust or vapors.[10][11]

Conclusion

This compound is a valuable building block whose utility is unlocked through a detailed understanding of its physicochemical properties. This guide has consolidated key data on its identity, physical constants, solubility, acidity, and spectroscopic characteristics. By coupling established data with robust, validated experimental protocols, this document serves as a practical resource for researchers, enabling them to confidently and safely integrate this versatile compound into their synthetic and drug development workflows.

References

- 1. Phenol, 4-iodo-2-nitro- | C6H4INO3 | CID 179373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 21784-73-6 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

4-Iodo-2-nitrophenol spectroscopic data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Iodo-2-nitrophenol

Executive Summary: This guide provides a comprehensive analysis of the essential spectroscopic data for this compound (CAS No: 21784-73-6), a key intermediate in various chemical syntheses.[1][2] As a Senior Application Scientist, this document is structured to deliver not just raw data, but a field-proven interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, and self-validating experimental protocols are provided for researchers, scientists, and professionals in drug development. The guide emphasizes the integration of these techniques for unambiguous structural confirmation and purity assessment.

Introduction to this compound

This compound is a substituted aromatic compound featuring three distinct functional groups on a benzene ring: a hydroxyl (-OH), a nitro (-NO₂) group, and an iodine (-I) atom. This substitution pattern makes it a valuable building block in organic synthesis. Accurate and thorough characterization is paramount to ensure the identity, purity, and quality of the material for subsequent reactions. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectra to create a complete analytical profile of the molecule.

Molecular Structure and Physicochemical Properties

Understanding the molecule's fundamental structure is the prerequisite for interpreting its spectroscopic output. The arrangement of substituents dictates the electronic environment of each atom, which is directly reflected in the spectral data.

-

IUPAC Name: this compound[3]

-

Molecular Formula: C₆H₄INO₃[2]

-

Molecular Weight: 265.01 g/mol [3]

-

Monoisotopic Mass: 264.92359 Da[2]

The structure with standardized numbering for NMR assignment is presented below. The ortho-nitro group and para-iodo group relative to the hydroxyl create a specific electronic distribution and steric environment.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, we can assign specific protons and carbons to their positions on the molecular scaffold.

Principles of NMR for Structural Elucidation

The ¹H and ¹³C nuclei in the molecule resonate at different frequencies when placed in a strong magnetic field, depending on their local electronic environment. Electron-withdrawing groups (like -NO₂) "deshield" nearby nuclei, causing them to appear at a higher chemical shift (further downfield). Conversely, electron-donating groups "shield" nuclei, moving them upfield. Spin-spin coupling between adjacent, non-equivalent protons causes signals to split, providing crucial connectivity information.[4]

¹H NMR (Proton NMR) Analysis

The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the benzene ring.

-

H-3: This proton is ortho to the strongly electron-withdrawing nitro group. This proximity causes significant deshielding, pushing its signal the furthest downfield. It is coupled to H-5 (a meta-coupling, J ≈ 2-3 Hz), appearing as a doublet.

-

H-5: This proton is ortho to the iodine atom and meta to both the hydroxyl and nitro groups. It experiences coupling from two different protons: an ortho-coupling to H-6 (J ≈ 8-9 Hz) and a meta-coupling to H-3 (J ≈ 2-3 Hz). This results in a doublet of doublets (dd).

-

H-6: This proton is ortho to the hydroxyl group and meta to the nitro group. It is coupled to H-5 (an ortho-coupling, J ≈ 8-9 Hz), appearing as a doublet.

-

-OH Proton: The hydroxyl proton is typically a broad singlet, and its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR (Carbon NMR) Analysis

A proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six unique carbon atoms in the benzene ring.[4] The chemical shifts are influenced by the attached substituents.

-

C-1 (C-OH): This carbon, bonded to the electronegative oxygen, will be downfield, typically in the 150-160 ppm range.

-

C-2 (C-NO₂): The direct attachment to the nitro group also causes a significant downfield shift.

-

C-4 (C-I): The carbon bearing the iodine atom is an interesting case. The "heavy atom effect" of iodine causes significant shielding, shifting this carbon's signal significantly upfield, often to a value below that of unsubstituted benzene (128.5 ppm).

-

C-3, C-5, C-6: These carbons, attached to hydrogen, will appear in the typical aromatic region (110-140 ppm), with their precise shifts determined by the cumulative electronic effects of the three substituents.

Tabulated NMR Data Summary

While exact values can vary slightly based on solvent and instrument, the following table summarizes the expected spectral data.

| ¹H NMR Data | Assignment | Multiplicity | Coupling Constant (J) in Hz |

| ~ 8.2 ppm | H-3 | d | ~ 2.5 Hz (meta) |

| ~ 7.8 ppm | H-5 | dd | ~ 8.8 Hz (ortho), 2.5 Hz (meta) |

| ~ 7.0 ppm | H-6 | d | ~ 8.8 Hz (ortho) |

| Variable | -OH | br s | N/A |

| ¹³C NMR Data | Assignment | Expected Chemical Shift (ppm) |

| ~ 155 ppm | C-1 | Carbon attached to -OH |

| ~ 140 ppm | C-2 | Carbon attached to -NO₂ |

| ~ 135 ppm | C-5 | Aromatic CH |

| ~ 128 ppm | C-3 | Aromatic CH |

| ~ 120 ppm | C-6 | Aromatic CH |

| ~ 85 ppm | C-4 | Carbon attached to -I |

| Note: Data is compiled based on typical substituent effects and data available from chemical databases.[1][3] |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for phenols as it allows for clearer observation of the hydroxyl proton.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure high resolution and a symmetrical peak shape.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of 12-15 ppm is typically sufficient. Use 8-16 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A spectral width of 220-240 ppm is standard. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the spectra. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) as the internal standard. Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable and rapid technique for identifying the functional groups present in a molecule.

Principles of IR for Functional Group Identification

Molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in an IR spectrum. The positions of these absorption bands are characteristic of specific bond types and functional groups.

Interpretation of the IR Spectrum

The IR spectrum of this compound will be dominated by signals from its three functional groups.

-

O-H Stretch: A strong and broad absorption band is expected between 3200-3500 cm⁻¹. The broadness is due to intermolecular hydrogen bonding.

-

Aromatic C-H Stretch: A weaker absorption will appear just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).

-

N-O Asymmetric & Symmetric Stretches: These are two of the most characteristic peaks. The asymmetric stretch appears as a strong, sharp band around 1520-1560 cm⁻¹. The symmetric stretch is also strong and appears around 1330-1360 cm⁻¹.

-

Aromatic C=C Stretches: Medium to sharp absorptions will be present in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

-

C-O Stretch: A strong band for the phenolic C-O bond will be observed in the 1200-1260 cm⁻¹ region.

-

C-I Stretch: The carbon-iodine bond vibration is found at low frequencies, typically in the 500-600 cm⁻¹ range. This may be at the edge of or outside the range of standard mid-IR spectrometers.

Tabulated IR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3200 - 3500 | O-H Stretch (phenolic) | Strong, Broad |

| 3050 - 3150 | Aromatic C-H Stretch | Weak-Medium |

| 1520 - 1560 | Asymmetric N-O Stretch (-NO₂) | Strong |

| 1450 - 1600 | Aromatic C=C Ring Stretches | Medium |

| 1330 - 1360 | Symmetric N-O Stretch (-NO₂) | Strong |

| 1200 - 1260 | Phenolic C-O Stretch | Strong |

| 500 - 600 | C-I Stretch | Medium |

| Note: Data compiled from spectral databases and known functional group frequencies.[1][3][5] |

Experimental Protocol for IR Data Acquisition

-

Method Selection: Attenuated Total Reflectance (ATR) is the most common and convenient method. Alternatively, the KBr pellet method can be used.

-

ATR Protocol:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount (a few milligrams) of the solid this compound powder onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Principles of MS for Molecular Weight and Fragmentation Analysis

In a mass spectrometer, molecules are ionized, converted into gas-phase ions, and then separated based on their mass-to-charge ratio (m/z). The most common technique for this type of compound is Electron Ionization (EI), which is a hard ionization method that causes significant fragmentation. The unfragmented ion is called the molecular ion (M⁺·), and its m/z value gives the molecular weight of the compound.

Interpretation of the Mass Spectrum

-

Molecular Ion (M⁺·): The molecular ion peak for C₆H₄INO₃ should be observed at an m/z of 265.[3] Due to the presence of the ¹²⁷I isotope (100% natural abundance), the isotopic pattern will be distinct.

-

Key Fragmentation Pathways:

-

Loss of NO₂: A very common fragmentation for nitroaromatics is the loss of the nitro group (mass = 46 Da), leading to a fragment ion at m/z 219.

-

Loss of I: Cleavage of the C-I bond would result in the loss of an iodine radical (mass = 127 Da), giving a fragment at m/z 138.

-

Loss of CO: Phenolic compounds can lose carbon monoxide (mass = 28 Da) from the ring after initial fragmentation.

-

Tabulated MS Data Summary

| m/z Value | Proposed Fragment Identity | Comments |

| 265 | [M]⁺· | Molecular Ion |

| 219 | [M - NO₂]⁺ | Loss of the nitro group |

| 138 | [M - I]⁺ | Loss of the iodine atom |

| Note: Fragmentation data is predicted based on common pathways and information from spectral databases.[3][6] |

Experimental Protocol for MS Data Acquisition

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is ideal.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Method:

-

Inject a small volume (1 µL) of the solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Employ a temperature program, for example: hold at 80°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

-

MS Method:

-

Set the ion source to EI at 70 eV.

-

Scan a mass range from m/z 40 to 400.

-

The mass spectrum corresponding to the GC peak of this compound is then analyzed.

-

Caption: A typical workflow for the complete spectroscopic characterization of a chemical entity.

Safety and Handling

This compound should be handled with appropriate care in a well-ventilated area or chemical fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[7][8] It can cause skin irritation and serious eye damage.[9] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for complete handling and disposal information.[7][9]

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides an unambiguous and robust characterization of this compound. ¹H and ¹³C NMR confirm the precise arrangement of atoms in the carbon-hydrogen skeleton. IR spectroscopy validates the presence of the key hydroxyl, nitro, and aromatic functional groups. Finally, Mass Spectrometry confirms the molecular weight and provides insight into the compound's stability and fragmentation patterns. Together, these techniques form a self-validating system essential for quality control and research applications.

References

- 1. This compound(21784-73-6) 1H NMR spectrum [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Phenol, 4-iodo-2-nitro- | C6H4INO3 | CID 179373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-Nitrophenol(100-02-7) MS spectrum [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

solubility and stability of 4-Iodo-2-nitrophenol

An In-Depth Technical Guide to the Solubility and Stability of 4-Iodo-2-nitrophenol

Authored by a Senior Application Scientist

Abstract

This technical guide offers a comprehensive examination of the physicochemical properties, solubility profile, and stability characteristics of this compound (CAS No: 21784-73-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with field-proven experimental protocols. While specific quantitative data for this compound is limited in public literature, this guide provides the foundational knowledge and detailed methodologies necessary to determine these critical parameters in a laboratory setting. We delve into the molecular characteristics influencing its behavior in various solvents and under diverse environmental stressors, present robust protocols for empirical determination, and discuss appropriate analytical techniques for quantification.

Foundational Physicochemical Properties

This compound is an aromatic organic compound featuring a phenol backbone substituted with an iodine atom at the 4-position and a nitro group at the 2-position.[1] Its molecular structure dictates its chemical behavior, influencing everything from its solubility in polar and non-polar solvents to its reactivity and degradation pathways. The interplay between the electron-withdrawing nitro group, the bulky, hydrophobic iodine atom, and the acidic hydroxyl group is key to understanding its properties.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 21784-73-6 | [1] |

| Molecular Formula | C₆H₄INO₃ | [1][2][3] |

| Molecular Weight | 265.01 g/mol | [1][2][4] |

| Appearance | Solid (often crystalline) | [4] |

| Density | 2.176 g/cm³ (Predicted) | [2] |

| Boiling Point | 296.4°C at 760 mmHg (Predicted) | [2] |

| Flash Point | 133°C (Predicted) | [2] |

| LogP (Octanol-Water) | 2.428 (Predicted) | [2] |

| Vapor Pressure | 0.000816 mmHg at 25°C (Predicted) | [2] |

The predicted LogP value of ~2.43 suggests that this compound is moderately lipophilic. This indicates a preference for non-polar environments over aqueous ones, a critical factor for predicting its solubility, membrane permeability, and bioaccumulation potential.[2]

Solubility Profile: A Theoretical and Practical Approach

The solubility of a compound is a fundamental parameter in drug development, impacting formulation, bioavailability, and synthetic chemistry. The structure of this compound—with its hydrophobic benzene ring and iodo substituent, and its polar hydroxyl and nitro groups—suggests a complex solubility profile.[5]

Qualitative Solubility Assessment

-

Aqueous Solubility : The compound's nonpolar aromatic structure and large iodine atom are expected to limit its solubility in water.[6] However, the hydroxyl and nitro groups can participate in hydrogen bonding, allowing for some degree of aqueous solubility, which is likely to be pH-dependent due to the acidic nature of the phenolic proton.[7][8]

-

Organic Solvent Solubility : Solubility is expected to be significantly higher in polar organic solvents such as ethanol, methanol, and acetone, which can act as both hydrogen bond donors and acceptors.[9] It is also likely soluble in other organic solvents like ethyl acetate and chloroform.[6] Solubility in nonpolar solvents like hexane may be limited, though greater than in water.[9]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low in Water; Soluble in Alcohols | Hydrogen bonding capability of -OH and -NO₂ groups. Alcohols better match the overall polarity.[9] |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | Soluble | Strong dipole-dipole interactions and hydrogen bond acceptance.[5][9] |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The molecule's polarity from -OH and -NO₂ groups limits solubility in highly non-polar media.[6] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Given the absence of precise published data, the following protocol provides a reliable, self-validating system for determining the equilibrium solubility of this compound.

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Methodology:

-

Preparation : Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of the test solvent (e.g., purified water, pH 7.4 buffer, ethanol). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration : Seal the vials securely and place them in a temperature-controlled shaker or rotator (e.g., at 25°C and 37°C) to facilitate equilibration. The system should be agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the set temperature until the excess solid has settled. To separate the saturated solution from the undissolved solid, withdraw an aliquot from the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE or PVDF) to prevent solid particles from being transferred.

-

Quantification : Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (see Section 4). Analyze the sample to determine the concentration of dissolved this compound.

-

Calculation : Calculate the solubility in units such as mg/mL or µg/mL based on the measured concentration and the dilution factor.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile and Degradation

Understanding the stability of this compound is critical for defining storage conditions, predicting shelf-life, and identifying potential degradation products that could affect efficacy or safety. Key factors influencing its stability include pH, light, and temperature.[5]

Factors Influencing Stability

-

pH Stability : The phenolic hydroxyl group is acidic (pKa of the related 4-nitrophenol is 7.15), meaning the compound will exist as the phenolate anion at higher pH values.[10] This ionization can significantly alter its stability, as the electron-rich phenolate is often more susceptible to oxidative degradation. Hydrolytic stability should be assessed across a range of pH values relevant to physiological conditions and formulation.

-

Photostability : Aromatic nitro compounds are often light-sensitive.[11][12] The molecule's structure suggests it can absorb UV radiation, potentially leading to photodegradation.[13] This is a critical parameter to evaluate, especially for formulations that may be exposed to light. Testing should follow established guidelines such as ICH Q1B.[14]

-

Thermal Stability : While many nitrophenols are stable at ambient temperatures, they can decompose upon intense heating.[15][16] Forced degradation studies at elevated temperatures are necessary to understand the thermal degradation pathway and kinetics.

Experimental Protocol: Forced Degradation & Photostability Studies

Objective: To identify potential degradation pathways and assess the intrinsic stability of this compound under various stress conditions.

Methodology:

-

Stock Solution Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions :

-

Acid/Base Hydrolysis : Dilute the stock solution with HCl (e.g., 0.1 N) and NaOH (e.g., 0.1 N) respectively. Incubate samples at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

-

Oxidative Degradation : Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature, protected from light.

-

Thermal Degradation : Store both solid powder and a solution of the compound in a temperature-controlled oven (e.g., 80°C), protected from light.

-

Photostability : Expose a solution and a thin layer of the solid compound to a light source compliant with ICH Q1B guidelines.[14] A standard exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[13][14] A dark control sample, wrapped in aluminum foil, must be stored under the same temperature and humidity conditions.[14]

-

-

Time Points and Analysis : At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition. Analyze the samples using a stability-indicating analytical method, such as the HPLC method described in Section 4, to quantify the remaining parent compound and detect any degradation products.

Caption: Workflow for a Comprehensive Stability Assessment.

Potential Degradation Pathways

While specific degradation products for this compound are not documented, pathways can be hypothesized based on related chemistries.[17][18] Common reactions include reduction of the nitro group to an amino group, nucleophilic substitution of the iodine or nitro group, or hydroxylation of the benzene ring, particularly under oxidative or photocatalytic conditions.

Caption: Hypothetical Degradation Pathways.

Analytical Methods for Quantification

Accurate quantification is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for analyzing nitrophenols due to their strong UV absorbance.[19][20]

Protocol: HPLC-UV Method for this compound

This protocol is a robust starting point for method development and validation.

Instrumentation:

-

HPLC system with a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Method Parameters:

-

Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). A starting point could be 60:40 Acetonitrile:Buffer.[20][21]

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : The wavelength of maximum absorbance (λmax) for this compound should be determined by scanning a dilute solution (e.g., from 200-400 nm). For related nitrophenols, detection is often performed between 270 nm and 320 nm.[5][21] Note that the λmax of nitrophenols is pH-sensitive; the deprotonated phenolate form absorbs at a much longer wavelength (~400 nm).[10] For consistent analysis, the mobile phase should be buffered to a constant pH.

-

Injection Volume : 10-20 µL.

-

Column Temperature : 30°C.

Validation: The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines to ensure trustworthy results.[19]

Safe Handling and Storage

Proper handling and storage are paramount for ensuring researcher safety and maintaining the integrity of the compound.

-

Handling : this compound should be handled in a well-ventilated area or a chemical fume hood.[22][23] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[24][25] Avoid creating dust and avoid contact with skin and eyes.[22][23]

-

Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] It should be protected from light.[4][11][12] Store away from incompatible materials such as strong bases and oxidizing agents.[24]

Conclusion

This compound is a moderately lipophilic compound with predicted low aqueous solubility and higher solubility in polar organic solvents. Its stability is likely influenced by pH, light, and temperature, with potential degradation involving the nitro, iodo, and hydroxyl functional groups. This guide provides the necessary theoretical framework and detailed, actionable protocols for researchers to empirically determine the solubility and stability profiles of this compound. The application of these robust methodologies will generate the reliable data required for advancing research and development in pharmaceuticals and other scientific fields.

References

- 1. Phenol, 4-iodo-2-nitro- | C6H4INO3 | CID 179373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:21784-73-6 | Chemsrc [chemsrc.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 21784-73-6 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. q1scientific.com [q1scientific.com]

- 14. ema.europa.eu [ema.europa.eu]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 4-IODO-3-NITROPHENOL - Safety Data Sheet [chemicalbook.com]

- 23. datasheets.scbt.com [datasheets.scbt.com]

- 24. fishersci.com [fishersci.com]

- 25. fishersci.com [fishersci.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 4-Iodo-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the crystal structure analysis of 4-Iodo-2-nitrophenol. While a definitive single-crystal X-ray structure of this specific compound is not publicly available in crystallographic databases as of the last update, this document synthesizes established crystallographic principles and data from closely related analogues to present a robust analytical framework. We will explore the synthesis and crystallization, the application of single-crystal X-ray diffraction for data acquisition and structure solution, and a detailed predictive analysis of the molecular geometry and supramolecular assembly. Particular emphasis is placed on the anticipated intermolecular interactions, such as hydrogen and halogen bonding, which are critical in understanding the solid-state behavior of this compound and its potential applications in materials science and drug development.

Introduction: The Significance of Crystalline Architecture

This compound (C₆H₄INO₃) is a halogenated nitroaromatic compound with potential applications as a synthon in organic synthesis and as a fragment in the design of bioactive molecules.[1][2] The precise three-dimensional arrangement of molecules in the solid state, or its crystal structure, governs a multitude of its physicochemical properties, including melting point, solubility, stability, and bioavailability. For professionals in drug development, a thorough understanding of the crystal structure is paramount for solid-form screening, polymorph identification, and intellectual property protection.

This guide will provide the scientific community with a detailed protocol and predictive analysis for the crystal structure determination of this compound. By examining the interplay of its functional groups—the hydroxyl, nitro, and iodo moieties—we can anticipate the formation of a rich network of non-covalent interactions that dictate the overall crystal packing.

Experimental Workflow: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that begins with the synthesis of the pure compound and culminates in the refinement of the crystallographic model.

Synthesis and Crystallization of this compound

The synthesis of this compound can be approached through several established routes, typically involving the nitration of an iodophenol or the iodination of a nitrophenol. A common laboratory-scale synthesis involves the nitration of 4-iodophenol.[3]

Protocol for Synthesis:

-

Dissolve 4-iodophenol in a suitable solvent, such as glacial acetic acid.

-

Cool the solution in an ice bath.

-

Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining a low temperature to control the reaction rate and minimize side products.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified period.

-

Pour the reaction mixture into ice water to precipitate the crude product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

Crystallization: The growth of single crystals suitable for X-ray diffraction is a critical and often challenging step. Slow evaporation of a saturated solution is a widely used technique.

Protocol for Crystallization:

-

Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane).

-

Gently warm the solution to ensure complete dissolution.

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container and allow the solvent to evaporate slowly at room temperature.

-

Monitor for the formation of well-defined single crystals over several days to weeks.

Experimental Workflow Diagram

Caption: A generalized workflow for the crystal structure determination of this compound.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic arrangement within a crystal.

Methodology:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[4]

-

Structure Solution: The collected diffraction data (intensities and positions of reflections) are used to solve the phase problem and generate an initial electron density map. This can be achieved using methods such as Direct Methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined against the experimental data. This iterative process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by parameters such as the R-factor.

Predicted Crystal Structure and Intermolecular Interactions

Based on the functional groups present in this compound, we can predict the key structural features and intermolecular interactions that will define its crystal packing.

Molecular Geometry

The molecule consists of a benzene ring substituted with a hydroxyl group, a nitro group, and an iodine atom. The nitro group is expected to be slightly twisted out of the plane of the benzene ring. The bond lengths and angles should be consistent with those observed in similar substituted phenols.

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Chemical Formula | C₆H₄INO₃ |

| Formula Weight | 265.01 g/mol [5] |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Z (molecules per unit cell) | 4 or 8 |

Supramolecular Assembly: The Role of Non-Covalent Interactions

The crystal packing of this compound is anticipated to be dominated by a network of hydrogen bonds and halogen bonds.

-

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, while the oxygen atoms of the nitro group and the hydroxyl group itself can act as acceptors. It is highly probable that strong O-H···O hydrogen bonds will be a primary feature, potentially linking molecules into chains or dimers.[6] The presence of both intramolecular and intermolecular hydrogen bonding is possible, similar to what is observed in 2-nitrophenol.

-

Halogen Bonding: The iodine atom, being a large and polarizable halogen, can act as a halogen bond donor. It can form directional interactions with electron-rich atoms, most likely the oxygen atoms of the nitro group of a neighboring molecule (I···O interactions).[7][8] These interactions, though weaker than conventional hydrogen bonds, can play a crucial role in directing the three-dimensional architecture of the crystal.

-

π-π Stacking: The aromatic rings may also engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions are expected to be offset, given the presence of the bulky iodine atom and the electron-withdrawing nitro group.

Diagram of Predicted Intermolecular Interactions

Caption: Predicted key intermolecular interactions in the crystal structure of this compound.

Data Validation and Deposition

Upon successful refinement of the crystal structure, the results should be validated using software such as PLATON. The final atomic coordinates and structure factors should be deposited in a public repository like the Cambridge Structural Database (CSD) to make the data accessible to the scientific community.[9][10] The CSD is a central repository for small-molecule organic and metal-organic crystal structures.[11]

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive framework for the crystal structure analysis of this compound. By following the described experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a high-resolution view of its solid-state architecture. The predictive analysis suggests a complex interplay of hydrogen and halogen bonding, which will be crucial for understanding its material properties.

The determination of this crystal structure will not only contribute to the fundamental knowledge of halogenated nitroaromatics but will also provide a valuable dataset for computational studies, such as crystal structure prediction and the analysis of intermolecular interaction energies. For those in drug development, this information is invaluable for solid-form selection and the design of new chemical entities with tailored properties.

References

- 1. 2-Iodo-4-nitrophenol [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-IODO-3-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Phenol, 4-iodo-2-nitro- | C6H4INO3 | CID 179373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I...nitro interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Foreword: Bridging Theory and Application in Drug Discovery

An In-Depth Technical Guide to Quantum Chemical Calculations for 4-Iodo-2-nitrophenol

In the landscape of modern drug development, understanding a molecule's fundamental electronic structure, stability, and reactivity is paramount. This compound, a substituted aromatic compound, presents a fascinating case study due to the interplay of its electron-withdrawing nitro group, the bulky and polarizable iodo substituent, and the acidic phenolic hydroxyl group. These features govern its intermolecular interactions, which are critical for its potential as a scaffold or intermediate in pharmaceutical design. This guide provides a comprehensive, field-proven protocol for conducting quantum chemical calculations on this compound, moving beyond a simple list of steps to explain the critical reasoning behind each computational choice. Our objective is to empower researchers to generate reliable, predictive data that can accelerate the drug discovery pipeline.

The Theoretical Cornerstone: Why Density Functional Theory?

For molecules of this size and complexity, Density Functional Theory (DFT) stands as the computational workhorse.[1][2] Unlike more computationally expensive wave function-based methods, DFT calculates the total energy of a system based on its electron density. This approach provides an exceptional balance of accuracy and computational efficiency, making it the preferred method for studying substituted phenols and their derivatives.[3][4] Specifically, we can accurately predict geometries, vibrational frequencies, and electronic properties that directly correlate with experimental observations and inform our understanding of molecular behavior.[5][6]

The Computational Blueprint: Method and Basis Set Selection

The reliability of any quantum chemical calculation hinges on the judicious selection of the theoretical method and basis set. This choice is not arbitrary; it is a deliberate decision based on the specific chemical nature of the molecule under investigation.

The Functional: Balancing Accuracy and Cost

We will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

-

Rationale: B3LYP is one of the most widely used and extensively validated functionals in quantum chemistry.[7] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for mitigating the self-interaction error inherent in many pure DFT functionals. This hybrid nature provides a robust description of electronic structures for a wide range of organic molecules, including those with competing electronic effects like this compound.[4][8]

The Basis Set: A Multi-Tiered Approach for a Complex Molecule

A single basis set is insufficient for a molecule containing hydrogen, carbon, nitrogen, oxygen, and a heavy element like iodine. We must use a mixed basis set approach.

-

For H, C, N, O: We will use the 6-311++G(d,p) Pople-style basis set.

-

Rationale: This triple-zeta basis set provides a flexible description of the valence electrons. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are essential for accurately modeling lone pairs and potential hydrogen bonding. The (d,p) specifies the addition of polarization functions (d-functions on heavy atoms, p-functions on hydrogen), allowing for the description of non-spherical electron density, which is critical for capturing the true bonding environment in a conjugated system.[3][9]

-

-

For Iodine (I): We will use the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set and its associated effective core potential (ECP).

-

Rationale: Iodine is a fifth-period element with 53 electrons. A full-electron calculation is computationally prohibitive and must account for relativistic effects. The LANL2DZ basis set replaces the inner core electrons with an ECP, significantly reducing the computational cost.[10] This approach has been shown to yield reliable results for geometries and energies of iodine-containing compounds.[11] Using an ECP is standard and necessary practice for heavy elements.[12]

-

Simulating Reality: The Role of a Solvation Model

Biological and chemical processes rarely occur in a vacuum. To model the molecule in a condensed phase, such as water, we will incorporate an implicit solvation model.

-

Method: The Polarizable Continuum Model (PCM) , specifically the Integral Equation Formalism variant (IEFPCM), is an excellent choice.[13][14]

-

Rationale: PCM treats the solvent as a continuous dielectric medium rather than modeling individual solvent molecules explicitly.[15][16] This dramatically reduces computational expense while capturing the bulk electrostatic effects of the solvent, such as the stabilization of charge separation and polar functional groups.[17] This is crucial for accurately predicting properties like dipole moment and acidity in a polar environment.

-

Summary of Computational Parameters

| Parameter | Selection | Purpose |

| Theory Level | Density Functional Theory (DFT) | Balances accuracy and computational cost for molecular systems. |

| Functional | B3LYP | A robust hybrid functional for accurate electronic structure.[4] |

| Basis Set (C,H,N,O) | 6-311++G(d,p) | Flexible description of valence electrons, lone pairs, and polarization.[3] |

| Basis Set (Iodine) | LANL2DZ (ECP) | Accounts for relativistic effects and reduces cost for heavy atoms.[10][11] |

| Solvation Model | IEFPCM (Water) | Simulates the bulk electrostatic effects of an aqueous environment.[13][14] |

The Step-by-Step Computational Workflow

The following protocol outlines the systematic procedure for calculating the properties of this compound. This workflow is designed to be self-validating at critical junctures.

Protocol 1: Geometry Optimization and Frequency Analysis

-

Structure Input: Construct an initial 3D guess structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw). The exact starting geometry is not critical as the optimization algorithm will find the energy minimum. The IUPAC name is this compound and its canonical SMILES is C1=CC(=C(C=C1I)--INVALID-LINK--[O-])O.[18]

-

Optimization Calculation: Submit a geometry optimization calculation using the B3LYP functional, the mixed basis set (6-311++G(d,p) for C,H,N,O and LANL2DZ for I), and the IEFPCM solvation model for water.

-

Frequency Calculation: Following the successful optimization, perform a vibrational frequency calculation at the exact same level of theory. This step is non-negotiable for validating the result.

-

Verification: Analyze the output of the frequency calculation. A true energy minimum, representing a stable structure, will have zero imaginary frequencies . If one or more imaginary frequencies are present, it indicates the structure is a transition state or a saddle point. In this case, visualize the imaginary frequency's vibrational mode, perturb the geometry along that mode, and re-run the optimization.

Protocol 2: Calculation of Molecular Properties

Once a validated minimum-energy geometry is obtained, proceed with calculating key electronic and chemical properties. This is typically done as part of the same calculation run or as a subsequent single-point energy calculation on the optimized geometry.

-

Electronic Structure:

-

HOMO/LUMO Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical indicator of the molecule's chemical reactivity and electronic excitability. A smaller gap suggests the molecule is more easily polarized and reactive.

-

Molecular Electrostatic Potential (ESP): Generate an ESP map. This map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. The ESP is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions.

-

-

Chemical Descriptors:

-

Dipole Moment: The calculated dipole moment provides a quantitative measure of the molecule's overall polarity, which is crucial for its solubility and ability to engage in dipole-dipole interactions with biological targets.

-

Mulliken Atomic Charges: While method-dependent, Mulliken charges provide a useful approximation of the partial charge on each atom in the molecule, offering further insight into its reactivity.

-

-

Spectroscopic Prediction:

-

Vibrational Frequencies: The output from the frequency calculation can be used to predict the molecule's infrared (IR) and Raman spectra.[19][20] These predicted spectra, when scaled by an appropriate factor (typically ~0.96-0.98 for B3LYP), can be directly compared with experimental data to confirm the calculated structure.

-

Data Interpretation: From Numbers to Insights

The true value of these calculations lies in the interpretation of the output data.

Analysis of this compound

-

Geometry: Expect significant intramolecular hydrogen bonding between the phenolic proton and an oxygen of the ortho-nitro group.[7][21] This interaction will shorten the O-H···O distance and influence the planarity of the nitro group relative to the benzene ring. The C-I bond length and C-N bond lengths should be compared with experimental crystallographic data, if available, for validation.

-

Electronic Properties: The electron-withdrawing nitro group and the phenolic oxygen will strongly influence the electronic landscape. The HOMO is likely to have significant character on the phenol ring and oxygen atom, while the LUMO will likely be localized over the nitro group and the aromatic system. This distribution facilitates intramolecular charge transfer upon electronic excitation, a key aspect of its photochemistry.[22][23][24]

-

Reactivity: The ESP map will likely show a highly negative potential around the nitro-group oxygens and a positive potential near the acidic phenolic hydrogen. This confirms their roles as a hydrogen bond acceptor and donor, respectively. The iodine atom, due to its size and polarizability, can also participate in halogen bonding, a crucial interaction in drug-receptor binding that these calculations can help to quantify.

Hypothetical Data Summary

The following table presents an example of the kind of quantitative data that would be generated from this computational protocol.

| Property | Calculated Value (Example) | Implication for Drug Development |

| Energy of HOMO | -6.8 eV | Relates to the molecule's ability to donate electrons. |

| Energy of LUMO | -2.5 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.3 eV | Indicator of chemical stability and low-energy electronic transitions. |

| Dipole Moment | 3.5 Debye | Suggests significant polarity, influencing solubility and binding. |

| O-H Bond Length | 0.98 Å | Can be used to assess the strength of intramolecular H-bonding. |

| Predicted pKa | ~6.3[25] | Quantifies acidity, a key parameter for pharmacokinetics. |

Conclusion

This guide provides a robust and scientifically grounded framework for performing and interpreting quantum chemical calculations on this compound. By carefully selecting a hybrid DFT functional, employing a mixed basis set with an ECP for iodine, and incorporating a continuum solvation model, researchers can generate highly accurate predictions of molecular structure, reactivity, and electronic properties. The emphasis on a self-validating workflow, particularly the mandatory frequency analysis, ensures the trustworthiness of the results. The insights gleaned from these calculations—from understanding intramolecular forces to predicting sites of interaction—are invaluable for the rational design of novel therapeutics and provide a powerful complement to experimental investigation.

References

- 1. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 2. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ritme.com [ritme.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Experimental and theoretical affinity and catalysis studies between halogenated phenols and peroxidases: Understanding the bioremediation potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantum chemical calculations on a selection of iodine-containing species (IO, OIO, INO3, (IO)2, I2O3, I2O4 and I2O5) of importance in the atmosphere - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. DFT calculations in solution systems: solvation energy, dispersion energy and entropy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Influence of DFT Functionals and Solvation Models on the Prediction of Far-Infrared Spectra of Pt-Based Anticancer Drugs: Why Do Different Complexes Require Different Levels of Theory? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. JDFTx: Solvation of molecules [jdftx.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Phenol, 4-iodo-2-nitro- | C6H4INO3 | CID 179373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jetir.org [jetir.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO) - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00053A [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]

- 25. This compound CAS#: 21784-73-6 [m.chemicalbook.com]

An In-depth Technical Guide to the Toxicological Profile and Safety of 4-Iodo-2-nitrophenol

Foreword: Navigating Data Scarcity in Chemical Safety Assessment

The robust characterization of a chemical's toxicological profile is a cornerstone of modern drug development and chemical safety. For novel or less-common compounds such as 4-Iodo-2-nitrophenol, a comprehensive, empirically derived dataset is often unavailable. This guide directly confronts this challenge. In the absence of extensive specific studies on this compound, we will employ a scientifically rigorous, surrogate-based approach. By leveraging comprehensive data available for its structural analog, 4-nitrophenol, and interpreting the known hazards of the functional groups (iodo-, nitro-, phenol), we can construct a predictive toxicological profile. This document is structured not merely to present data, but to guide the researcher in understanding the principles of toxicological assessment, the rationale behind experimental designs, and the necessary steps to establish a complete safety profile for this compound.

Chemical Identity and Physicochemical Properties